6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Overview
Description
6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that features a triazolopyridazine core with a nitrophenyl substituent
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This suggests that 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be influenced.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to determine its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that similar compounds have been reported to be insensitive to both impact and friction stimuli , suggesting that this compound might also exhibit good stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl hydrazine with 3-chloropyridazine in the presence of a base, followed by cyclization to form the triazolopyridazine core. The thiol group is introduced through subsequent reactions involving thiourea or similar reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyridazine positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyridazines depending on the nucleophile used.
Scientific Research Applications
6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
6-(3-Methylpiperidino)-[1,2,4]triazolo[4,3-b]pyridazine: Similar core structure but with a different substituent.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: Variations in the aryl groups attached to the triazolopyridazine core.
Uniqueness
6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is unique due to the presence of both a nitrophenyl and a thiol group, which confer distinct chemical reactivity and potential biological activity compared to other triazolopyridazine derivatives .
Properties
IUPAC Name |
6-(3-nitrophenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S/c17-16(18)8-3-1-2-7(6-8)9-4-5-10-12-13-11(19)15(10)14-9/h1-6H,(H,13,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRLTTKJGVNSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NNC3=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.